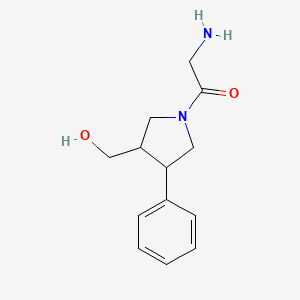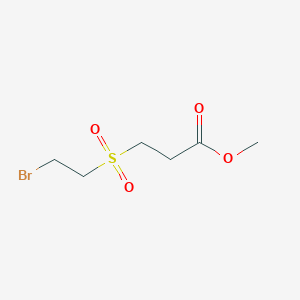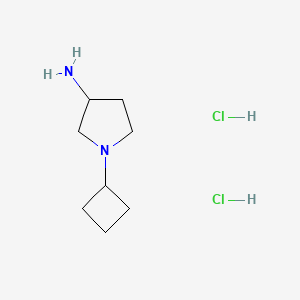amine CAS No. 1780167-86-3](/img/structure/B1471306.png)
[(1-Fluorocyclopentyl)methyl](methyl)amine
Vue d'ensemble
Description
[(1-Fluorocyclopentyl)methyl](methyl)amine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amine-Functionalized Sorbents for PFAS Removal
A critical review highlighted the advancement in the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology to remove PFAS at low concentrations, suggesting a potential environmental application of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).
Analysis of Heterocyclic Aromatic Amines in Food
Research on the analysis of heterocyclic aromatic amines (HAAs), which are carcinogenic compounds formed in cooked meats, employs various analytical techniques. This highlights the relevance of amine analysis in food safety and public health sectors, potentially extending to the analysis of specific compounds like (1-Fluorocyclopentyl)methylamine in various matrices (Teunissen et al., 2010).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
A review focused on the degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes. This indicates the importance of understanding the chemical behavior of nitrogen-containing compounds like (1-Fluorocyclopentyl)methylamine in environmental remediation and the development of treatment technologies to address contamination (Bhat & Gogate, 2021).
Renewable Feedstock for Nitrogen-containing Derivatives
Soybean oil has been used as a renewable feedstock to produce a range of materials containing nitrogen, highlighting the potential of utilizing renewable sources to synthesize nitrogen-containing compounds, which may include methodologies applicable to the synthesis or modification of compounds like (1-Fluorocyclopentyl)methylamine (Biswas et al., 2008).
These findings suggest a wide range of scientific applications for compounds with amine functionalities, from environmental science and food safety to renewable materials and chemical synthesis. While direct references to "(1-Fluorocyclopentyl)methylamine" were not identified, the applications and functionalities of similar compounds provide valuable context for understanding its potential uses in scientific research.
Mécanisme D'action
The properties and reactivity of amines can be understood in terms of their basicity and nucleophilicity. Amines are basic because the lone pair of electrons on the nitrogen atom can accept a proton (H+) from a Bronsted acid. The resulting positively charged ion is called an ammonium ion.
Amines can also act as nucleophiles in reactions with electrophiles. This is because the lone pair of electrons on the nitrogen atom can form a bond with an atom with a positive or partial positive charge.
The exact properties and reactivity of a specific amine, such as (1-Fluorocyclopentyl)methylamine, would depend on the nature of the organic groups attached to the nitrogen atom and the specific conditions of the reaction .
Propriétés
IUPAC Name |
1-(1-fluorocyclopentyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-6-7(8)4-2-3-5-7/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFKFAPQTWGEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


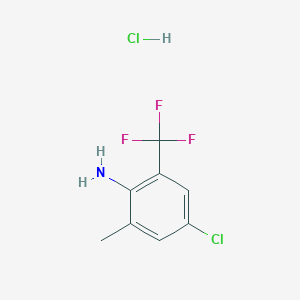
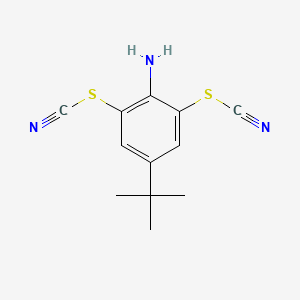
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
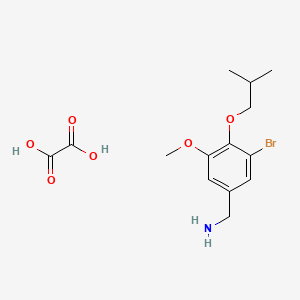
![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
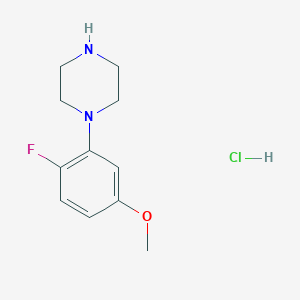

![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)

